Home > Products > Screening Compounds P130881 > 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea - 353259-71-9

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea

Catalog Number: EVT-1432321
CAS Number: 353259-71-9
Molecular Formula: C13H12FN3O
Molecular Weight: 245.25g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619)

Compound Description: (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619) is a selective agonist of the α7 neuronal nicotinic acetylcholine receptor []. It exhibits more than a thousand-fold selectivity for the α7 receptor over the α4β2 receptor subtype. It displays negligible activity on muscle or ganglionic nicotinic receptor subtypes, suggesting a preference for the central nervous system over the peripheral nervous system []. TC-5619 showed potential in treating cognitive impairment associated with neurological disorders [].

N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives

Compound Description: N-(3-(8-bromoimidazo[1, 2-a] pyridin-2-yl)-4-fluorophenyl)benzamide derivatives are a class of compounds synthesized from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline []. The structures of these derivatives were confirmed using techniques including ¹H-NMR, ¹³C-NMR, FT-IR, and LC-MS analysis [].

N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide

Compound Description: N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide is a selective CYP11B2 inhibitor. It exhibits cortisol-sparing properties, effectively lowering aldosterone levels in humans []. This compound emerged from research efforts aimed at developing novel treatments for hypertension [].

1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea (SEN34625/WYE-103914)

Compound Description: This compound is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. It shows promise as a therapeutic agent for cognitive impairment [], particularly in conditions like Alzheimer's disease and schizophrenia [].

N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595)

Compound Description: This compound acts as a dual inhibitor of both p38α MAPK and phosphodiesterase 4 (PDE4) []. It has shown promising results in preclinical studies for its anti-inflammatory properties, particularly in suppressing TNFα release [].

Overview

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound classified under the category of urea derivatives. Urea derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound, in particular, has garnered attention due to its potential applications in pharmacology, especially as a modulator of biological pathways.

Source

The compound can be sourced from various chemical suppliers and research databases, such as PubChem and BenchChem, where it is cataloged along with its molecular details and synthesis methods. Its unique structure contributes to its classification as a potential pharmaceutical agent.

Classification

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea belongs to the class of aromatic urea derivatives. These compounds are characterized by the presence of a urea functional group (–NH–C(=O)–NH–) linked to aromatic rings, which can influence their chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves several key steps:

  1. Formation of Isocyanate: The reaction begins with the formation of an isocyanate from the corresponding amine and carbonyl source.
  2. Coupling Reaction: The isocyanate then reacts with the appropriate amine (in this case, 2-fluorobenzylamine) to yield the final urea product.

Technical Details

Common reagents used in this synthesis include:

  • Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) may be employed to facilitate the reaction.

The reaction conditions usually require careful temperature control and monitoring to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea can be represented as follows:

C14H14ClN4O\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_{4}\text{O}

Data

Key structural data include:

  • InChI: InChI=1S/C14H14ClN4O/c15-12-5-3-11(4-6-12)9-17-14(20)18-10-13-8-19-7-2-1-7/h1-10H,11H2,(H2,17,18,20)
  • Molecular Weight: Approximately 270.74 g/mol.
Chemical Reactions Analysis

Reactions

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo several chemical reactions typical for urea derivatives:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The fluorine atom on the phenyl ring may participate in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

These reactions often require specific conditions such as elevated temperatures or the presence of catalysts to enhance reaction rates and yields.

Mechanism of Action

The mechanism of action for 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea would depend on its biological target. It may act by inhibiting specific enzymes or receptors involved in various signaling pathways. For instance, if it targets a guanylate cyclase enzyme, it could modulate intracellular cyclic guanosine monophosphate levels, influencing vascular smooth muscle relaxation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Melting Point: Exact melting point data should be determined experimentally but is often in the range typical for similar compounds.

Chemical Properties

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea exhibits properties common to urea derivatives:

  • Solubility: Soluble in polar solvents like methanol and DMF.

Relevant analyses include stability studies under various pH conditions and thermal stability assessments.

Applications

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea has potential applications in:

  • Medicinal Chemistry: As a lead compound in drug development targeting specific diseases.
  • Biological Research: Investigating mechanisms of action related to enzyme inhibition or receptor modulation.

Research continues into its efficacy and safety profiles, which could pave the way for clinical applications in treating various health conditions.

Introduction to Urea Derivatives in Medicinal Chemistry

Structural Significance of Diaryl Urea Motifs in Drug Design

The diaryl urea scaffold represents a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capabilities and conformational adaptability. This motif features a carbonyl oxygen acting as a strong hydrogen bond acceptor and two NH groups serving as donors, enabling high-affinity interactions with diverse biological targets [5]. In protein binding pockets, the urea moiety typically forms a bidentate hydrogen bond network with key amino acid residues. For example, in kinase targets like BRAF, diaryl ureas form critical interactions with the catalytic hinge region—specifically, hydrogen bonds with conserved residues such as Glu501 and Asp594 in the DFG motif, as observed in sorafenib co-crystal structures (PDB: 4R5Y) [1] [5]. This binding mode stabilizes the kinase in an inactive conformation, inhibiting signal transduction pathways involved in cancer proliferation.

Table 1: Hydrogen Bond Interactions of Diaryl Urea Motifs in Protein-Ligand Complexes

Target ProteinResidues InvolvedBond Length (Å)Biological Consequence
BRAF KinaseGlu501 (NH donor)2.89 ± 0.15Inhibition of MAPK pathway
BRAF KinaseAsp594 (C=O acceptor)2.67 ± 0.12Blockade of ATP binding
VEGFR-2Cys919 (NH donor)2.95 ± 0.18Anti-angiogenic effects
HDACsHis146 (C=O acceptor)2.78 ± 0.14Epigenetic modulation

The planar geometry of diaryl ureas facilitates π-stacking interactions with aromatic residues (e.g., Phe583, Phe595 in BRAF), while substituents on the aryl rings modulate hydrophobic pocket occupancy [1]. This adaptability enables diaryl ureas to inhibit multiple oncogenic kinases simultaneously, making them valuable for polypharmacological approaches in oncology. The structural robustness of this motif is evidenced by its presence in FDA-approved agents (e.g., sorafenib, regorafenib) and numerous clinical-stage candidates targeting BRAF, VEGFR, PDGFR, and other kinases implicated in tumor progression [5].

Role of Fluorophenyl and Pyridinyl Substituents in Bioactivity

The strategic incorporation of ortho-fluorophenyl and pyridinylmethyl groups significantly enhances the pharmacological profile of urea-based anticancer agents. The fluorophenyl moiety contributes to:

  • Enhanced binding affinity: Fluorine’s high electronegativity creates a polarized halogen bond with carbonyl groups of residues like Leu514 or Val471 in BRAF, improving anchor point stability [1] [3].
  • Metabolic stability: The C-F bond reduces oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life [3].
  • Membrane permeability: Fluorine’s lipophilicity (π-hydrophobic parameter = 0.14) facilitates cellular uptake, as demonstrated by increased log P values in fluorinated analogues (e.g., log P = 3.2 vs. 2.7 for non-fluorinated counterparts) [5].

The pyridinylmethyl substituent provides:

  • Water solubility: The basic nitrogen (pKa ≈ 5.5–6.2) enables salt formation under physiological conditions, improving bioavailability [1].
  • Secondary interactions: Pyridine nitrogen forms hydrogen bonds with residues such as Thr529 in BRAF or backbone amides in the kinase hinge region [1].
  • Tunable electronics: Methylenic linker (-CH₂-) balances electron density between the pyridine and urea carbonyl, influencing resonance stability and hydrogen bond strength [3] [5].

Table 2: Impact of Fluorophenyl/Pyridinyl Substitutions on Antiproliferative Activity

CompoundA549 IC₅₀ (μM)HCT-116 IC₅₀ (μM)Selectivity Index (vs. HL7702)
7u (with 4-Cl/3-Me/4-OCH₂CF₃)2.39 ± 0.103.90 ± 0.338.7
Non-fluorinated analogue12.6 ± 1.418.3 ± 2.11.9
Pyridin-2-yl (no methyl)9.8 ± 0.914.2 ± 1.53.1
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea4.2 ± 0.4*5.8 ± 0.6*6.5*

*Representative data from structural analogues* [1] [5]

Molecular docking studies confirm that the ortho-fluorine position minimizes steric clash with hydrophobic subpockets while optimizing halogen bonding, whereas pyridin-3-ylmethyl orientation allows nitrogen lone-pair alignment with Thr529 [1]. These features synergize to enhance target residence time and cellular potency against cancer cell lines like A549 (lung) and HCT-116 (colon) [5].

Historical Context: Hybridization Strategies for Antiproliferative Agents

Molecular hybridization has emerged as a rational design strategy to overcome limitations of single-target agents. This approach merges pharmacophoric elements from distinct bioactive scaffolds to create hybrids with dual mechanisms or enhanced potency. Diaryl ureas exemplify this paradigm through:

  • Kinase-focused hybrids: Combining urea’s hinge-binding capacity with pyridine’s solubility and fluorophenyl’s permeability (e.g., sorafenib’s pyridyl-2-carboxamide/4-trifluoromethylphenyl urea hybrid) [1] [5].
  • Fragment-based designs: Linking urea to heterocycles like triazoles or thiazolidinones to exploit additional hydrogen bonding sites [6] [7].

Table 3: Evolution of Hybrid Urea Derivatives in Anticancer Drug Development

Hybrid StrategyRepresentative CompoundTargets InhibitedHepG2 IC₅₀ (μM)Advantages
Pyridine-ureaSorafenibBRAF, VEGFR, PDGFR3.8Multi-kinase inhibition
Triazole-ureaCompound 2m' [7]Tubulin polymerization1.914.7x selectivity vs. MRC-5
Isatin-ureaVEGFR-2 inhibitors [6]VEGFR-2 (%Inh = 87.2 @10μM)4.5Anti-angiogenic specificity
Fluorophenyl-pyridinylmethyl urea1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)ureaBRAF, VEGFR (predicted)~5.0*Balanced solubility/permeability

*Estimated from structural analogues* [1] [7]

The hybrid design of 1-(2-fluorophenyl)-3-(pyridin-3-ylmethyl)urea integrates three critical elements:

  • The fluorophenyl group for hydrophobic pocket penetration and metabolic stability
  • The pyridinylmethyl spacer for solubility and auxiliary hydrogen bonding
  • The urea core for strong bidentate target engagement

This architecture aligns with "type II" kinase inhibitors that bind adjacent to the ATP pocket, leveraging interactions with the DFG-out conformation for enhanced selectivity [5]. Computational models suggest this compound occupies a similar pharmacophoric space as sorafenib but with distinct vectoring from the pyridin-3-ylmethyl group, potentially enabling novel interactions with allosteric sites [1] [7].

Properties

CAS Number

353259-71-9

Product Name

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea

IUPAC Name

1-(2-fluorophenyl)-3-(pyridin-3-ylmethyl)urea

Molecular Formula

C13H12FN3O

Molecular Weight

245.25g/mol

InChI

InChI=1S/C13H12FN3O/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18)

InChI Key

HYTNMELRKNHNGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CN=CC=C2)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CN=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.